molecular formula C9H12O3 B1611511 Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate CAS No. 35490-07-4

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Cat. No.: B1611511
CAS No.: 35490-07-4
M. Wt: 168.19 g/mol
InChI Key: AGOJIHXCXNTMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclohexene and is characterized by the presence of a methyl group, a ketone group, and a carboxylate ester group. This compound is used in various chemical syntheses and has applications in organic chemistry, particularly in the synthesis of natural products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various products. The ketone and ester groups in the compound are particularly reactive and can participate in a variety of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOJIHXCXNTMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452056
Record name METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35490-07-4
Record name METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Reactant of Route 3
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Reactant of Route 4
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Reactant of Route 5
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Reactant of Route 6
Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.